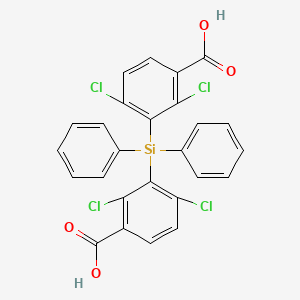
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester is a chemical compound that belongs to the class of organosilicon compounds It is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diphenylsilylene, a silicon-containing moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, diphenylsilylene ester typically involves the esterification of 2,4-dichlorobenzoic acid with diphenylsilylene. The reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,4-dichloro-, diphenylsilylene ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which benzoic acid, 2,4-dichloro-, diphenylsilylene ester exerts its effects involves interactions with molecular targets and pathways. The silicon-containing moiety can interact with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2,4-dichloro-, methyl ester: This compound is similar in structure but contains a methyl group instead of the diphenylsilylene moiety.
Benzoic acid, 2,4-dichloro-, ethyl ester: Similar to the methyl ester, but with an ethyl group.
Benzoic acid, 2,4-dichloro-, phenyl ester: Contains a phenyl group instead of the diphenylsilylene moiety.
Uniqueness
The presence of the diphenylsilylene moiety in benzoic acid, 2,4-dichloro-, diphenylsilylene ester imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in specific applications where these properties are advantageous.
Propiedades
Número CAS |
129459-81-0 |
|---|---|
Fórmula molecular |
C26H16Cl4O4Si |
Peso molecular |
562.3 g/mol |
Nombre IUPAC |
3-[(3-carboxy-2,6-dichlorophenyl)-diphenylsilyl]-2,4-dichlorobenzoic acid |
InChI |
InChI=1S/C26H16Cl4O4Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14H,(H,31,32)(H,33,34) |
Clave InChI |
JFPSAVVBQVRKKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3Cl)C(=O)O)Cl)C4=C(C=CC(=C4Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


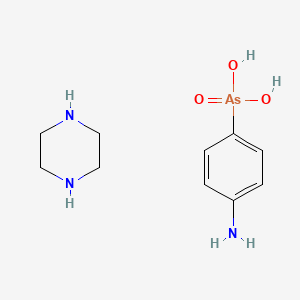

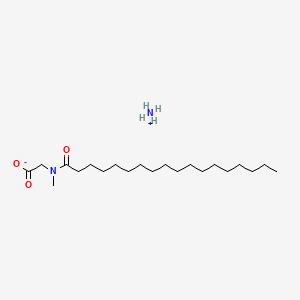
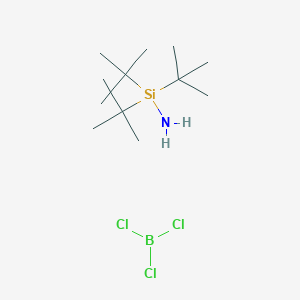
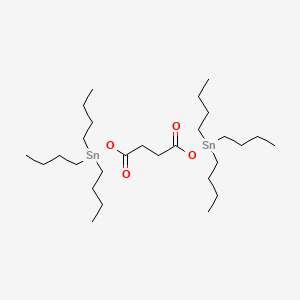
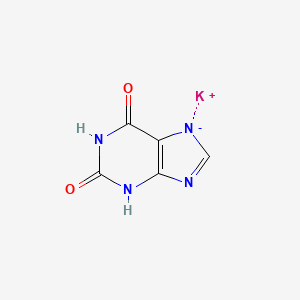
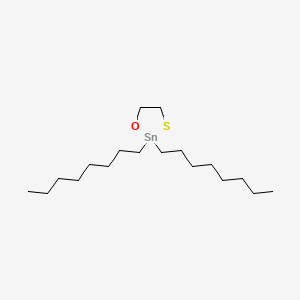
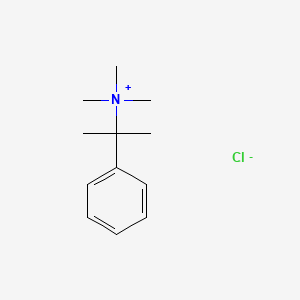
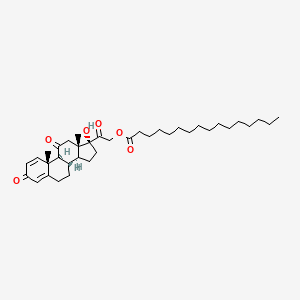
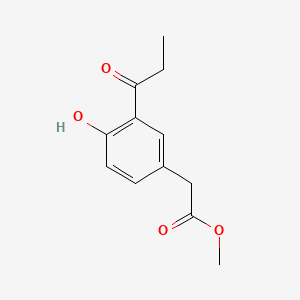


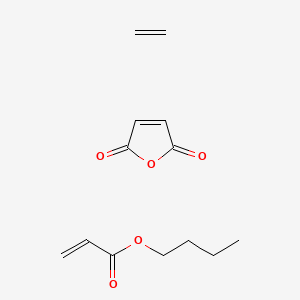
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide](/img/structure/B12674111.png)
